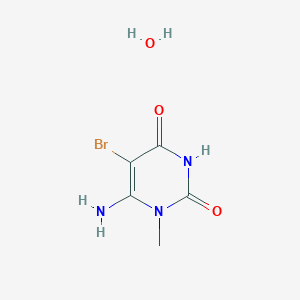

6-Amino-5-bromo-1-methyluracil monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-bromo-1-methyluracil monohydrate is a useful research compound. Its molecular formula is C5H8BrN3O3 and its molecular weight is 238.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound, 98% is 236.97490 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Amino-5-bromo-1-methyluracil monohydrate is a pyrimidine derivative with significant biological activities, particularly in the fields of virology and oncology. This compound is characterized by its molecular formula C5H6BrN3O2 and a molar mass of 220.02 g/mol. Its structural features include a bromine atom at the 5-position and an amino group at the 6-position, which contribute to its reactivity and biological properties.

The compound appears as a white solid with a melting point exceeding 300°C, showing solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The synthesis typically involves multiple steps that may include nucleophilic substitution reactions due to the presence of the amino group and elimination or substitution reactions associated with the bromine atom.

Antiviral Properties

Research has indicated that this compound exhibits significant antiviral activity . It has been shown to inhibit viral replication, making it a candidate for further pharmacological development. The mechanism of action is thought to involve binding to nucleic acids, potentially disrupting viral RNA or DNA replication processes. This interaction is crucial for its efficacy as an antiviral agent.

Antitumor Activity

In addition to its antiviral properties, this compound and its structural analogs have shown promise in cancer therapy . They are believed to interfere with nucleic acid synthesis, leading to inhibition of cellular proliferation in cancer cells. Studies have explored its interactions with proteins involved in nucleic acid metabolism, providing insights into its potential mechanisms of action against tumors.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2'-deoxyuridine | Bromine at the 5-position | Nucleoside analog used in antiviral therapies |

| 6-Amino-1-methyluracil | Lacks bromine; amino group present | Primarily used as an antitumor agent |

| 5-Fluoro-2'-deoxyuridine | Fluorine instead of bromine | Widely used in cancer treatment |

| Uracil | Base structure without substitutions | Naturally occurring nucleobase |

The unique combination of amino and bromo substituents on the uracil structure enhances the biological activity of this compound compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Efficacy Study : In vitro studies demonstrated that this compound effectively inhibited the replication of certain viruses, suggesting its potential as a therapeutic agent against viral infections.

- Cancer Cell Proliferation Inhibition : Research indicated that analogs of this compound could induce apoptosis in cancer cells by disrupting DNA synthesis pathways, highlighting its potential use in cancer treatment.

- Mechanistic Insights : Further investigations into its interactions with nucleic acids revealed that this compound could form stable complexes with DNA, leading to alterations that may be exploited for therapeutic purposes.

Properties

IUPAC Name |

6-amino-5-bromo-1-methylpyrimidine-2,4-dione;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2.H2O/c1-9-3(7)2(6)4(10)8-5(9)11;/h7H2,1H3,(H,8,10,11);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBUYPJDGOVJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)Br)N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.